molecular formula C22H24O3 B11703374 7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one

7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one

Cat. No.: B11703374
M. Wt: 336.4 g/mol
InChI Key: MFTQCYWVIKGYGU-UHFFFAOYSA-N
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Description

7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group at the 7th position, a methyl group at the 4th position, and a pentyl group at the 3rd position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methyl-3-pentyl-2H-chromen-2-one with benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzaldehyde derivative.

    Reduction: Dihydrochromen-2-one derivative.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against cholinesterases and monoamine oxidase B.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterases or monoamine oxidase B, preventing the breakdown of neurotransmitters. This leads to an increase in neurotransmitter levels, which can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Another chromen-2-one derivative with similar enzyme inhibitory properties.

    7-benzyloxy-4-trifluoromethyl-coumarin: Known for its use in studying enzyme kinetics and interactions.

Uniqueness

7-(benzyloxy)-4-methyl-3-pentyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group, a methyl group, and a pentyl group on the chromen-2-one core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-methyl-3-pentyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C22H24O3/c1-3-4-6-11-20-16(2)19-13-12-18(14-21(19)25-22(20)23)24-15-17-9-7-5-8-10-17/h5,7-10,12-14H,3-4,6,11,15H2,1-2H3

InChI Key

MFTQCYWVIKGYGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC1=O)C

Origin of Product

United States

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